2QD8YT8Rwz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

INX-315 is a novel and potent inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has shown significant promise in preclinical studies for its ability to induce cell cycle arrest and senescence in various cancer types, particularly those with CCNE1 amplification and breast cancers resistant to CDK4/6 inhibitors .

Preparation Methods

The synthesis of INX-315 involves serial modifications of trilaciclib, a known CDK4/6 inhibitor . The specific synthetic routes and reaction conditions for INX-315 have not been fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that enhance its selectivity and potency towards CDK2 .

Chemical Reactions Analysis

INX-315 primarily undergoes biochemical reactions involving its interaction with CDK2 and its cyclin partners. The compound has a half-maximal inhibitory concentration (IC50) of 0.6 nanomolar for CDK2/cyclin E1, indicating its high potency . The major product of these reactions is the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase .

Scientific Research Applications

INX-315 has several scientific research applications:

Cancer Research: INX-315 has demonstrated robust antitumor activity in CCNE1-amplified cancers and breast cancers resistant to CDK4/6 inhibitors It promotes retinoblastoma protein hypophosphorylation and therapy-induced senescence, leading to durable control of tumor growth.

Cell Cycle Studies: The compound is used to study the role of CDK2 in cell cycle progression and its potential as a therapeutic target in cancer.

Drug Resistance Research: INX-315 is valuable in research focused on overcoming resistance to existing cancer therapies, particularly CDK4/6 inhibitors.

Mechanism of Action

INX-315 exerts its effects by selectively inhibiting CDK2, a key regulator of the cell cycle. CDK2, when bound to cyclin E1 or E2, drives the transition from the G1 to the S phase of the cell cycle . By inhibiting CDK2, INX-315 prevents this transition, leading to cell cycle arrest and a phenotype resembling cellular senescence . This inhibition also results in the hypophosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .

Comparison with Similar Compounds

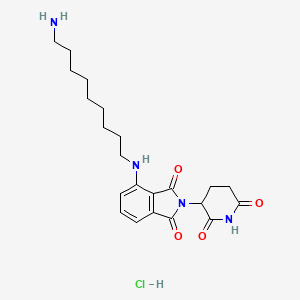

INX-315 is unique in its high selectivity and potency towards CDK2 compared to other CDK inhibitors. Similar compounds include:

Trilaciclib: A CDK4/6 inhibitor from which INX-315 was derived.

Palbociclib: Another CDK4/6 inhibitor used in the treatment of hormone receptor-positive breast cancer.

Ribociclib: A CDK4/6 inhibitor similar to palbociclib.

INX-315 stands out due to its specific targeting of CDK2, making it a promising candidate for cancers that are resistant to CDK4/6 inhibitors .

Properties

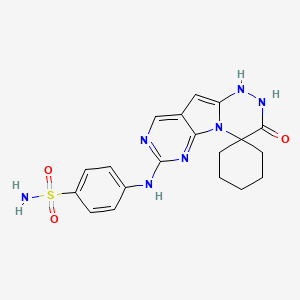

CAS No. |

2745060-92-6 |

|---|---|

Molecular Formula |

C19H21N7O3S |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide |

InChI |

InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23) |

InChI Key |

KGJVKYSVVOQPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)

![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)